4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide
Description
The compound 4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide features a 2,3-dioxopiperazine core substituted with an ethyl group at position 2. The carboxamide group is attached to a pentyl chain bearing a hydroxyl group at position 5 and a thiophene ring at position 3.
Properties
IUPAC Name |
4-ethyl-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-2-18-8-9-19(15(22)14(18)21)16(23)17-7-5-12(6-10-20)13-4-3-11-24-13/h3-4,11-12,20H,2,5-10H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHALJHXPZPCWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a Grignard reaction, where thiophene-2-ylmagnesium bromide reacts with an appropriate electrophile.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Final Coupling: The final coupling step involves the reaction of the intermediate with 4-ethyl-2,3-dioxopiperazine-1-carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogues
Compound 11c ()
- Structure: 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide.
- Key Features: Piperazine ring substituted with a 2,3-dichlorophenyl group. Pentanamide chain linked to a quinoline moiety.
- Comparison: The dichlorophenyl group enhances lipophilicity compared to the ethyl group in the target compound.
Compound 40b ()
- Structure : 5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-1-(4-(4-methylbenzyl)piperazine-1-yl)pentane-1-one.
- Key Features: Piperazine substituted with a 4-methylbenzyl group. Thiophene-containing pentanone chain with a hydroxyphenyl group.
- Comparison :
Thiophene-Containing Heterocycles
Compounds 31–33 ()
- Structures : Benzothiophene acrylonitrile derivatives (e.g., Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile).
- Key Features :
- Benzothiophene core with methoxy-substituted phenyl and acrylonitrile groups.
- Anticancer activity (GI50 <10 nM in NCI-60 cell lines).
- Comparison :
Pyrimidine Derivatives ()
- Structure : 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiol.
- Key Features :
- Pyrimidine core with benzofuran and thiophene substituents.
- Comparison :
Carboxamide-Linked Piperazines
N-(1,3-Benzodioxol-5-yl)-4-[(E)-3-Phenylprop-2-Enyl]Piperazine-1-Carboxamide ()
- Structure : Piperazine carboxamide linked to a benzodioxol group and propenyl chain.
- Key Features :
- Benzodioxol substituent provides electron-rich aromaticity.
- Propenyl chain introduces rigidity compared to the target’s flexible pentyl chain.
- Comparison :
Structure-Activity Relationship (SAR) Insights
Impact of Substituents on Piperazine
- Ethyl vs. Dichlorophenyl groups increase hydrophobicity, favoring CNS-targeting applications .
Role of Thiophene and Hydroxyl Groups
- Thiophene (Compounds 40b, 31–33) :
- Common in anticancer and antimicrobial agents due to sulfur’s polarizability and π-stacking capability.
Data Table: Structural and Functional Comparison
Biological Activity
4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : CHNOS
Molecular Weight : 353.4 g/mol
CAS Number : 2176270-62-3
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Cyclization of ethylenediamine with diethyl oxalate.
- Introduction of the Thiophene Group : Utilizing a Grignard reaction with thiophene-2-ylmagnesium bromide.
- Hydroxylation : Employing reagents like osmium tetroxide or hydrogen peroxide.
- Final Coupling : Reaction with 4-ethyl-2,3-dioxopiperazine-1-carboxamide to yield the target compound .
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that it may modulate cellular signaling pathways, influencing physiological responses.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antioxidant Activity : Potential to scavenge free radicals.
- Acetylcholinesterase Inhibition : Similar compounds have shown promise as inhibitors of acetylcholinesterase (AChE), which is crucial in treating Alzheimer’s disease .
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies suggest that derivatives of this compound may exhibit significant AChE inhibitory activity. For instance, related compounds demonstrated IC50 values as low as 2.7 µM in AChE inhibition assays .
- Molecular Docking Studies : Computational studies have elucidated binding interactions between these compounds and AChE, indicating favorable binding affinities which could lead to therapeutic applications in neurodegenerative diseases .
- Comparative Analysis : The presence of the thiophene group in this compound enhances its reactivity and biological interactions compared to other piperazine derivatives lacking this feature. This unique structure may contribute to its distinct pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
